
6-(Benzylsulfanyl)-9h-purin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzylthio)-9H-purin-9-amine is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features a benzylthio group attached to the purine ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9H-purin-9-amine typically involves the introduction of a benzylthio group to a purine derivative. One common method is the nucleophilic substitution reaction where a purine derivative reacts with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 6-(Benzylthio)-9H-purin-9-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzylthio)-9H-purin-9-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Benzylthio)-9H-purin-9-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and nucleic acid chemistry.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Benzylthio)-9H-purin-9-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The benzylthio group can enhance binding affinity to certain enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis or function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A purine derivative used in chemotherapy.
6-Thioguanine: Another purine analog with applications in cancer treatment.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Uniqueness
6-(Benzylthio)-9H-purin-9-amine is unique due to the presence of the benzylthio group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Número CAS |
20914-62-9 |
|---|---|
Fórmula molecular |
C12H11N5S |
Peso molecular |
257.32 g/mol |
Nombre IUPAC |
6-benzylsulfanylpurin-9-amine |
InChI |
InChI=1S/C12H11N5S/c13-17-8-16-10-11(17)14-7-15-12(10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2 |
Clave InChI |
CWYHLPSFDNKSAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


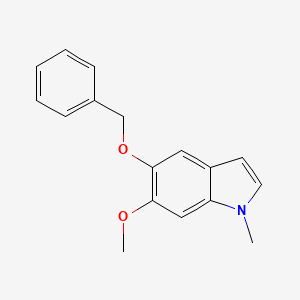
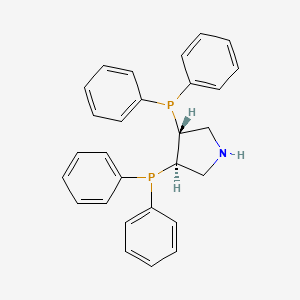

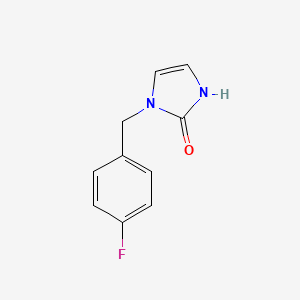

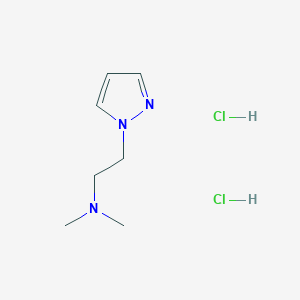

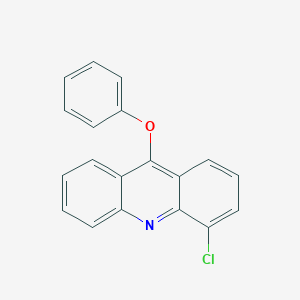

![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
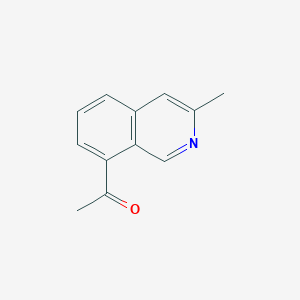
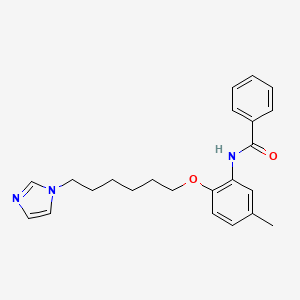
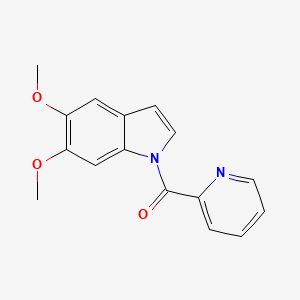
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
